molecular formula C26H22N2O4S B6480368 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide CAS No. 476368-74-8

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide

Cat. No.: B6480368
CAS No.: 476368-74-8
M. Wt: 458.5 g/mol
InChI Key: RAJIDFJANXTUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O4S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.13002836 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxamide, hereafter referred to as "Compound A", is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

Compound A features a complex structure that includes a thiophene ring, a benzodioxole moiety, and a naphthalenyl acetamido group. Its molecular formula is C24H23N3O5S, with a molecular weight of approximately 453.52 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of Compound A typically involves several steps:

  • Formation of the Thiophene Core : This is achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
  • Introduction of the Benzodioxole Group : Utilizes Friedel-Crafts alkylation reactions.
  • Attachment of the Naphthalenyl Acetamido Group : This step often involves amide bond formation.

Anticancer Properties

Recent studies have indicated that Compound A exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MV4-11 and MOLM13 (acute biphenotypic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating potent growth inhibition as measured by thymidine uptake assays .

The biological activity of Compound A is believed to involve:

  • Inhibition of MEK1/2 Kinases : This pathway is crucial in cancer cell proliferation and survival. Inhibition leads to downregulation of phospho-ERK1/2 and its downstream effectors, which are vital for cell cycle progression.

Antidiabetic Activity

In addition to its anticancer properties, derivatives of benzodioxole including Compound A have been studied for their potential antidiabetic effects:

  • α-Amylase Inhibition : In vitro studies showed strong inhibition with IC50 values around 0.68 µM, suggesting potential for managing glucose levels in diabetic models .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of Compound A against cancer cell lines:

  • Methodology : Cell viability was measured using MTS assays across multiple concentrations.
  • Findings : Significant cytotoxicity was observed in four cancer cell lines with IC50 values ranging from 26 to 65 µM, indicating selective toxicity towards cancerous cells while sparing normal cells .

Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties:

  • Methodology : The compound was tested in a streptozotocin-induced diabetic mouse model.
  • Results : Administration resulted in notable reductions in blood glucose levels without significant cytotoxic effects on normal tissues .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 (µM)
Compound AStructureAnticancer & Antidiabetic0.68 (α-amylase)
Compound BSimilar structure without naphthalenyl groupAnticancer only>100 (less effective)
Compound CContains chlorobenzamido groupModerate anticancer50 (less effective)

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-15-22(12-16-9-10-20-21(11-16)32-14-31-20)33-26(24(15)25(27)30)28-23(29)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-11H,12-14H2,1H3,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJIDFJANXTUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.